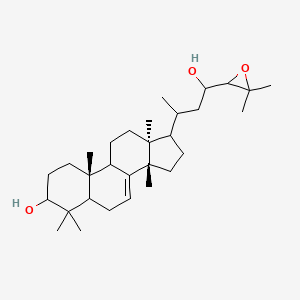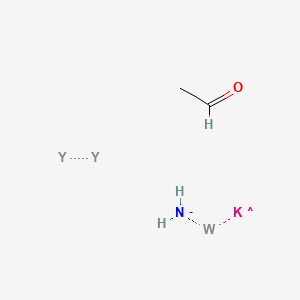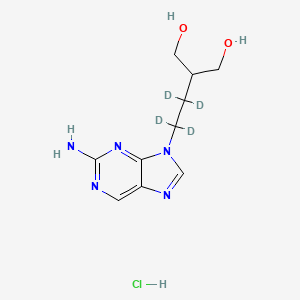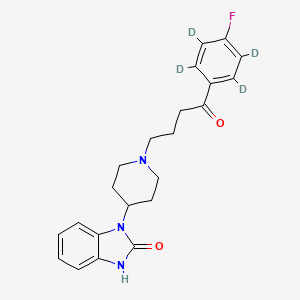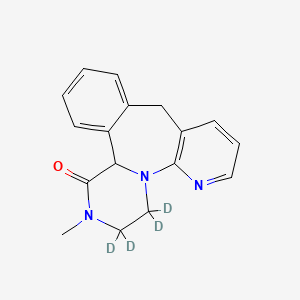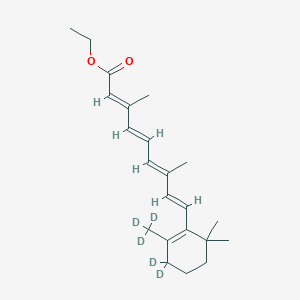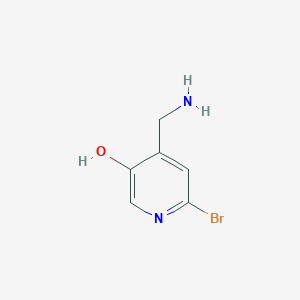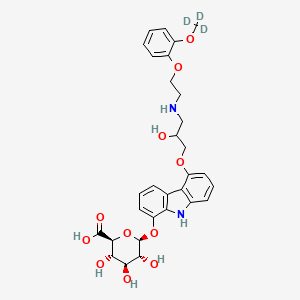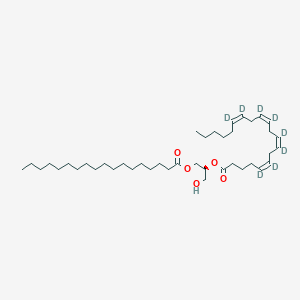
Nitroxoline-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitroxoline-D4, also known as 8-Hydroxy-5-nitroquinoline-D4, is a deuterium-labeled derivative of Nitroxoline. Nitroxoline itself is a hydroxyquinoline antibiotic that has been used for decades, primarily in the treatment of urinary tract infections. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing valuable insights into its behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nitroxoline-D4 involves the nitration of 8-hydroxyquinoline to produce 5-nitroso-8-hydroxyquinoline, which is then oxidized to form Nitroxoline. The deuterium labeling is introduced during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of Nitroxoline follows a similar route, with the nitration and oxidation steps being scaled up for large-scale production. The use of deuterium in the synthesis requires specialized equipment and conditions to ensure the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: Nitroxoline-D4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of Nitroxoline, which can be used for further research and development .
科学的研究の応用
Nitroxoline-D4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Nitroxoline.
Biology: Helps in understanding the interaction of Nitroxoline with biological systems.
Medicine: Used in the development of new antibiotics and studying the resistance mechanisms of bacteria.
Industry: Employed in the production of deuterium-labeled compounds for various applications .
作用機序
Nitroxoline-D4 exerts its effects primarily through metal ion chelation. It binds to metal ions such as iron and zinc, disrupting the metal homeostasis in bacterial cells. This leads to the inhibition of essential bacterial enzymes and processes, ultimately resulting in bacterial cell death. Additionally, Nitroxoline has been shown to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, providing potential anticancer activity .
類似化合物との比較
Clioquinol: Another hydroxyquinoline derivative with similar antibacterial properties.
Quinolones: A class of antibiotics with a similar mechanism of action but different chemical structures.
8-Hydroxyquinoline: The parent compound of Nitroxoline, used in various applications .
Uniqueness: Nitroxoline-D4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and development, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D |
InChIキー |
RJIWZDNTCBHXAL-GYABSUSNSA-N |
異性体SMILES |
[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-] |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
